molecular formula C11H10N4 B13863081 6-Pyridin-3-ylpyridine-2-carboximidamide

6-Pyridin-3-ylpyridine-2-carboximidamide

Cat. No.: B13863081
M. Wt: 198.22 g/mol
InChI Key: OGEUBIGCKMRTKX-UHFFFAOYSA-N
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Description

6-Pyridin-3-ylpyridine-2-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a carboximidamide group at the 2-position and another pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-3-ylpyridine-2-carboximidamide typically involves the reaction of 2-cyanopyridine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-3-ylpyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the carboximidamide group.

    Substitution: Substituted derivatives with various functional groups replacing the carboximidamide group.

Scientific Research Applications

6-Pyridin-3-ylpyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 6-Pyridin-3-ylpyridine-2-carboximidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor binding sites, inhibiting their activity or modulating their function. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3’-Bipyridine-6-carboximidamide: Similar structure but with different substitution patterns.

    6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: Contains a pyridine ring but with additional functional groups and different biological activities.

Uniqueness

6-Pyridin-3-ylpyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

6-pyridin-3-ylpyridine-2-carboximidamide

InChI

InChI=1S/C11H10N4/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8/h1-7H,(H3,12,13)

InChI Key

OGEUBIGCKMRTKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2

Origin of Product

United States

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